Dihydroalantolactone
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Overview
Description
Dihydroalantolactone is a sesquiterpene lactone compound primarily isolated from the roots of plants belonging to the genus Inula, such as Inula helenium and Inula racemosa . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroalantolactone can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the reduction of alantolactone using hydrogenation techniques . The reaction typically employs hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Inula species using supercritical fluid extraction (SFE) techniques . This method optimizes the extraction efficiency by adjusting parameters such as pressure, temperature, and carbon dioxide flow rate . The crude extract is then purified through freezing and other purification methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroalantolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiophenol and selenophenol are used in substitution reactions to form addition products.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced sesquiterpene lactones with altered structural configurations.
Substitution Products: Addition products formed through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dihydroalantolactone involves its interaction with cellular membranes and molecular targets:
Membrane Damage: this compound induces cell membrane damage, leading to increased permeability and leakage of cellular contents.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes, disrupting their normal functions and leading to cell death.
Pathways Involved: this compound affects various signaling pathways, including those involved in inflammation and apoptosis.
Comparison with Similar Compounds
Dihydroalantolactone is structurally similar to other sesquiterpene lactones, such as alantolactone and isoalantolactone . it exhibits unique biological activities and chemical properties that distinguish it from these compounds .
Alantolactone: Known for its strong antimicrobial and anticancer activities.
Isoalantolactone: Exhibits similar biological activities but differs in its structural configuration.
Other Similar Compounds: Include eudesmanes and germacranes, which share similar structural features but differ in their biological activities.
Properties
CAS No. |
40285-97-0 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3S,3aR,5S,8aR,9aR)-3,5,8a-trimethyl-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9-11,13H,4-6,8H2,1-3H3/t9-,10-,11+,13+,15+/m0/s1 |
InChI Key |
UHXFRFWUSTUALX-CTFUPSTPSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@@H]3[C@@H](C(=O)O[C@@H]3C2)C)C |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C(=O)OC3C2)C)C |
Origin of Product |
United States |
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